molecular formula C17H17NO B593503 1,2-Diphenylpiperidin-4-one CAS No. 126812-37-1

1,2-Diphenylpiperidin-4-one

Cat. No.: B593503
CAS No.: 126812-37-1
M. Wt: 251.329
InChI Key: PZVNDGYYRBJJJB-UHFFFAOYSA-N
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Description

1,2-Diphenylpiperidin-4-one is a functionalized piperidin-4-one derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Piperidin-4-one derivatives have demonstrated significant therapeutic potential in scientific research, particularly as anti-proliferative agents. Studies on closely related 2,6-diarylpiperidin-4-one analogues have shown potent activity against a range of hematological cancer cell lines, including myeloma, leukemia, and lymphoma, by promoting the mRNA expression of apoptosis-inducing genes such as p53 and Bax . The piperidine nucleus is a common structural feature in many alkaloids and bioactive molecules, making it a highly valuable template in drug discovery . Beyond oncology research, the piperidin-4-one core structure is also being explored for other biological applications, including its use as a precursor for compounds with antioxidant properties . The structural features of this compound, with aromatic substitutions at the 2-position, make it a promising intermediate for synthesizing novel compounds and for structure-activity relationship (SAR) studies. Molecular docking analyses of similar compounds confirm their ability to interact efficiently with active site residues of various disease-relevant protein targets, aiding in the rational design of new inhibitors . This compound is presented for advanced chemical and pharmacological investigation. FOR RESEARCH USE ONLY. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diphenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-16-11-12-18(15-9-5-2-6-10-15)17(13-16)14-7-3-1-4-8-14/h1-10,17H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVNDGYYRBJJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718720
Record name 1,2-Diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126812-37-1
Record name 1,2-Diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Diphenylpiperidin 4 One and Its Derivatives

Classical Synthesis Approaches

Traditional methods for constructing the 1,2-diphenylpiperidin-4-one core and related structures have been foundational in heterocyclic chemistry. These approaches often involve well-established reactions that have been refined over decades.

Mannich Condensation Reactions and their Mechanistic Investigations

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. iosrjournals.org This three-component condensation involves an aldehyde, a primary or secondary amine, and a ketone containing at least one acidic α-proton. wikipedia.orgbyjus.com In the context of this compound, benzaldehyde, aniline, and a suitable ketone are the typical starting materials.

The mechanism commences with the formation of an iminium ion from the reaction of the amine and the aldehyde. wikipedia.orgbyjus.com Subsequently, the enol form of the ketone undergoes a nucleophilic attack on the electrophilic iminium ion, leading to the formation of a β-aminocarbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com The initial report by Noller and Baliah on the synthesis of 2,6-diarylpiperidin-4-ones through a Mannich-type condensation laid the groundwork for many subsequent studies. iosrjournals.org

This reaction is often catalyzed by either acid or base. Acid catalysis facilitates the formation of the iminium ion, while base catalysis promotes the formation of the enolate from the ketone. The choice of catalyst and reaction conditions can significantly influence the yield and stereochemical outcome of the reaction.

One of the key intermediates in some variations of this synthesis is bispidine (2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one), which can be formed and subsequently treated with concentrated hydrochloric acid. pharmacophorejournal.com The reaction of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) is a common method for producing 2,6-diaryl-3-methyl-4-piperidones. researchgate.net

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis
Reactant 1Reactant 2Reactant 3ProductReference
BenzaldehydeAnilineAcetoneThis compound iosrjournals.org
Substituted Aromatic AldehydesAmmonium AcetateEthyl-methyl ketone2,6-Diaryl-3-methyl-4-piperidones researchgate.net
BenzaldehydeAmmonium AcetateAcetone2,6-Diphenylpiperidin-4-one iosrjournals.org

Cyclization Reactions for Piperidin-4-one Ring Formation

The formation of the piperidin-4-one ring can also be achieved through various intramolecular cyclization strategies. These methods often involve the formation of a linear precursor that subsequently undergoes ring closure to afford the desired heterocyclic system.

One such approach is the Dieckmann condensation, which is particularly useful for the synthesis of 3- and 4-piperidones. dtic.mil This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the piperidone. A common route to 4-piperidones involves the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Other cyclization methods include the intramolecular Michael addition. For instance, an alkyl γ-iodoacrylate can undergo a Michael addition and subsequent intramolecular nucleophilic displacement when heated with benzylamine (B48309) and triethylamine (B128534) to form a piperidine (B6355638) derivative. dtic.mil Anodic olefin coupling reactions have also been employed to generate carbon-nitrogen bonds and synthesize substituted piperidine rings. nih.gov

The aza-Prins cyclization of homoallylic amines with aldehydes, promoted by catalysts like a combination of an N-heterocyclic carbene (NHC)-Cu(I) complex and ZrCl₄, offers another route to piperidine derivatives. mdpi.com This reaction proceeds through a 6-endo-trig cyclization. mdpi.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.compreprints.org The Mannich reaction itself is a classic example of a three-component reaction. organic-chemistry.org

These strategies are advantageous due to their atom economy, reduced number of synthetic steps, and the potential for creating molecular diversity. tcichemicals.compreprints.org The synthesis of this compound and its derivatives is well-suited to MCR approaches. For example, the one-pot, three-component aza-Diels-Alder reaction provides an attractive route to these compounds. thieme-connect.com

Modern and Sustainable Synthesis Methodologies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of this compound and its analogs.

Catalytic Synthesis Approaches (e.g., Organocatalysis)

Catalytic methods offer numerous advantages, including increased reaction rates, higher yields, and the ability to control stereochemistry. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. frontiersin.org

For the synthesis of piperidin-4-ones, organocatalysts can be employed to facilitate key bond-forming steps in an enantioselective manner. For example, (S)-proline has been used to catalyze Mannich reactions, favoring the formation of the syn product. wikipedia.org Modified proline catalysts can be used to favor the anti diastereomer. wikipedia.org Bifunctional organocatalysts have also been developed for highly enantioselective three-component direct Mannich reactions of unfunctionalized ketones. organic-chemistry.org

Furthermore, a hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a reactive intermediate for a subsequent Mannich reaction. nih.gov Rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones is another highly enantioselective method for preparing 2-aryl-4-piperidones. researchgate.net

Table 2: Catalytic Approaches in Piperidin-4-one Synthesis
Catalyst TypeReactionKey FeatureReference
(S)-ProlineMannich ReactionFavors syn product formation wikipedia.org
Modified Proline CatalystMannich ReactionFavors anti product formation wikipedia.org
Bifunctional OrganocatalystsThree-component Mannich ReactionHigh enantioselectivity organic-chemistry.org
Transaminase/OrganocatalystBio-organocatalytic CascadeAsymmetric synthesis of 2-substituted piperidines nih.gov
Rhodium/Phosphoramidite (B1245037)Conjugate AdditionHigh enantioselectivity for 2-aryl-4-piperidones researchgate.net

Green Chemistry Applications (e.g., Deep Eutectic Solvents, Microwave-Assisted Synthesis)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of piperidin-4-ones has led to the development of more sustainable protocols.

Deep eutectic solvents (DESs) have gained attention as environmentally benign reaction media. nih.gov These solvents are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), resulting in a liquid with a low melting point. mdpi.com A glucose-urea deep eutectic solvent has been shown to be an effective and inexpensive medium for the synthesis of piperidin-4-one derivatives. researchgate.net

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. conicet.gov.arresearchgate.net The combination of DESs and microwave irradiation has been explored for various organic transformations. nih.govmdpi.com For instance, microwave-assisted synthesis in DESs has been used for the preparation of various heterocyclic compounds, demonstrating the potential for rapid and efficient reactions. nih.gov While direct examples for this compound are emerging, the successful application in related heterocyclic systems suggests its viability. nih.govresearchgate.net

Flow Chemistry Integration in Synthetic Protocols

Continuous-flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. nih.govd-nb.info Its application in synthesizing biologically relevant molecules is growing, as it allows for precise control over reaction parameters such as temperature, pressure, and reaction time, and can facilitate the handling of hazardous intermediates. nih.govcinz.nz

While specific literature detailing the flow synthesis of this compound is not prevalent, the principles and advantages of this technology have been widely applied to the synthesis of related heterocyclic scaffolds. For instance, flow chemistry has been successfully employed to generate libraries of urea-containing compounds starting from a piperidin-4-one core. nih.gov This approach demonstrates the potential for rapid diversification of the piperidinone structure. nih.gov

The benefits of flow synthesis include:

Enhanced Safety: Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. cinz.nz

Improved Efficiency: Superior heat and mass transfer lead to higher yields and shorter reaction times. nih.gov

Scalability: Production can be easily scaled up by extending the operation time or by using parallel reactor setups. mdpi.com

Automation: Flow systems can be automated for multi-step syntheses, reducing manual handling and improving reproducibility. bohrium.com

Protocols for other nitrogen-containing heterocycles, such as pyrazoles and 1,2,3-triazoles, have been effectively translated to continuous-flow systems. mdpi.combohrium.com These examples, involving multi-step sequences and the use of heterogeneous catalysts, underscore the robustness and versatility of flow chemistry for constructing complex molecular architectures analogous to this compound. mdpi.combohrium.com

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric methods to synthesize chiral piperidines is of significant interest due to the prevalence of this motif in pharmaceuticals and natural products. mdpi.comsioc-journal.cn Enantioselective strategies aim to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit vastly different biological activities. york.ac.uk

A notable approach for the highly enantioselective synthesis of 2-aryl-4-piperidones involves the rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. researchgate.net This method provides access to a variety of chiral 2-aryl-4-piperidones with excellent enantioselectivity (up to 99% ee) and in high isolated yields. researchgate.net

Strategies for Chiral Derivatization

Chiral derivatization is an indirect method for the separation and analysis of enantiomers. dshs-koeln.de The core principle involves reacting a racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. dshs-koeln.deregistech.com These diastereomers possess different physical properties and can be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) on an achiral stationary phase. researchgate.net

While direct applications to this compound are specific, the general methodology is widely used for chiral amines and related compounds. After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the target compound.

Commonly Used Chiral Derivatizing Agents:

Chiral Derivatizing Agent (CDA) Abbreviation Target Functional Group Reference
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Primary and Secondary Amines nih.gov
(S)-N-(trifluoroacetyl)-prolyl-chloride TFAP-Cl Amines dshs-koeln.de
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC Amines nih.gov

The choice of CDA is critical, as it influences the separation efficiency and the sensitivity of detection. nih.gov For example, FDAA derivatives exhibit strong UV absorbance, facilitating their detection, but may have lower sensitivity compared to other agents. nih.gov

Diastereoselective and Enantioselective Reductions of the Carbonyl Group

The stereoselective reduction of the C4-carbonyl group in the piperidin-4-one ring system is a key step for accessing chiral piperidin-4-ol derivatives. These alcohols are valuable intermediates for the synthesis of various biologically active compounds. The stereochemical outcome of the reduction is influenced by the steric and electronic properties of the reducing agent and the substrate.

The reduction of cyclic ketones like piperidin-4-ones can be understood using models developed for cyclohexanones. libretexts.org Hydride attack can occur from either the axial or equatorial face of the carbonyl group. libretexts.org

Axial Attack: Generally favored by smaller, unhindered reducing agents (e.g., NaBH₄), leading to an equatorial alcohol. This pathway avoids torsional strain with adjacent C-H bonds. libretexts.org

Equatorial Attack: Favored by bulkier reducing agents, leading to an axial alcohol. This approach minimizes steric hindrance with the axial substituents at the C-2 and C-6 positions. libretexts.org

For enantioselective reductions, chiral catalysts or reagents are employed. For instance, combining stereoselective catalysis with immobilized chiral phosphoric acids (CPAs) and continuous flow methods has been shown to be effective for the transfer hydrogenation of quinolines and 1,4-benzoxazines, achieving high enantioselectivity and allowing for catalyst recycling. umich.edu Similar strategies could be applied to piperidinone systems. Furthermore, stereoselective hydrogenation of unsaturated piperidinones using rhodium(I) catalysts with chiral ligands can produce cis-configured products. mdpi.com

Chiral Auxiliary and Ligand-Based Syntheses

Asymmetric synthesis often relies on the use of chiral auxiliaries or chiral ligands to control the stereochemical outcome of a reaction. york.ac.uk

Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the formation of a new stereocenter. york.ac.ukwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk Key characteristics of an effective chiral auxiliary include being readily available in both enantiomeric forms, easy to attach and remove, and providing high levels of stereocontrol. york.ac.uk

Well-known auxiliaries like Evans' oxazolidinones and pseudoephedrine have been instrumental in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgnih.govresearchgate.net In the context of piperidine synthesis, a notable example is the use of a phenylglycinol-derived δ-lactam as a common chiral precursor for the enantioselective synthesis of various 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines. acs.org

Chiral Ligand-Based Synthesis: This strategy involves the use of a chiral ligand that coordinates to a metal center, forming a chiral catalyst. This catalyst then mediates an enantioselective transformation. This catalytic approach is highly desirable as only a small amount of the chiral source is required. sioc-journal.cn

A prominent example relevant to the synthesis of this compound derivatives is the rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. researchgate.net In this system, the chiral phosphoramidite ligand dictates the facial selectivity of the addition, leading to high enantiomeric excess in the final 2-aryl-4-piperidone product. researchgate.net Similarly, rhodium(I) complexes with P-chiral bisphosphorus ligands have been developed for the enantioselective asymmetric hydrogenation of tetrahydropyridines. mdpi.com

Chemical Reactivity and Derivatization Strategies of 1,2 Diphenylpiperidin 4 One

Transformations at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a key site for a variety of chemical reactions, enabling the introduction of new substituents and the formation of more complex molecular architectures.

Nucleophilic Addition Reactions and Reductions

The carbonyl group of 1,2-diphenylpiperidin-4-one readily undergoes nucleophilic addition reactions. A significant example is the reduction of the ketone to a secondary alcohol, forming the corresponding 1,2-diphenylpiperidin-4-ol. This transformation can be achieved using various reducing agents. For instance, the reduction of 2,6-diphenylpiperidin-4-one derivatives has been successfully carried out using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at 0°C, followed by stirring at room temperature. rsc.org Another approach involves the Wolff-Kishner reduction of the corresponding hydrazone derivative, which is refluxed with potassium hydroxide (B78521) in diethylene glycol to yield the reduced piperidine (B6355638).

These reduction reactions are crucial for synthesizing derivatives with different stereochemical and electronic properties, which can influence their biological activity.

Formation of Imines, Oximes, and Semicarbazones

The carbonyl group at C-4 is a prime target for condensation reactions with primary amines and their derivatives to form a variety of C=N bonded compounds. masterorganicchemistry.comlumenlearning.comoperachem.comlibretexts.org

Imines (Schiff Bases): The reaction of this compound with primary amines, typically under acidic catalysis, results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction is a critical factor, with a pH around 5 generally providing the optimal rate. lumenlearning.com

Oximes: Treatment of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. niscpr.res.innih.govasianpubs.org These reactions are often carried out in the presence of a base like sodium acetate (B1210297). researchgate.net The resulting oximes can exist as E and Z isomers, and the stereoselectivity of the reaction can be influenced by substituents on the piperidine ring. niscpr.res.inniscpr.res.in For instance, the oximation of N-nitroso-r-2,c-6-diphenylpiperidin-4-ones generally yields the E isomer exclusively, though mixtures of E and Z isomers have been observed with certain substitution patterns. niscpr.res.inniscpr.res.in Oximes of piperidin-4-ones are valuable intermediates and have been further derivatized to form oxime ethers and carbonates. nih.govnih.govresearchgate.net

Semicarbazones: The reaction of this compound with semicarbazide (B1199961) hydrochloride produces the corresponding semicarbazone. niscpr.res.inpharmacophorejournal.comlongdom.orgiosrjournals.org This reaction is typically performed by heating the reactants in a suitable solvent like methanol. pharmacophorejournal.comlongdom.org The formation of the semicarbazone is confirmed by spectroscopic methods, with the appearance of a characteristic C=N stretching frequency in the IR spectrum. pharmacophorejournal.comiosrjournals.org Similar to oximes, the stereochemistry of semicarbazone formation can be influenced by the substituents on the piperidine ring. niscpr.res.inniscpr.res.in

Table 1: Examples of C-4 Carbonyl Transformations of this compound Derivatives
ReactantReagent(s)Product TypeReference
2,6-diphenylpiperidin-4-oneSodium borohydride (NaBH₄), EthanolPiperidin-4-ol rsc.org
This compoundPrimary amine, Acid catalystImine (Schiff base) masterorganicchemistry.comlumenlearning.com
1-allyl-2,6-diphenylpiperidin-4-onesHydroxylamine hydrochlorideOxime nih.gov
N-nitroso-2,6-diphenyl piperidin-4-oneSemicarbazide hydrochloride, MethanolSemicarbazone pharmacophorejournal.com

Condensation and Annulation Reactions for Heterocycle Formation

The carbonyl group of this compound and its derivatives serves as a key electrophilic center for condensation reactions that lead to the formation of new heterocyclic rings fused to the piperidine core. These reactions often involve bifunctional nucleophiles, resulting in the construction of bicyclic and polycyclic systems.

For instance, condensation reactions with reagents like hydrazine (B178648) can lead to the formation of fused pyrazole (B372694) rings. The reactivity of the C-4 position allows for the annulation of various five- and six-membered heterocyclic rings, significantly expanding the chemical space accessible from the this compound scaffold. These strategies are instrumental in creating complex molecules with potential applications in medicinal chemistry and materials science.

Reactions Involving the Nitrogen Atom (N-1)

The secondary amine nitrogen in the this compound core is a nucleophilic center that readily participates in various functionalization reactions. ingentaconnect.combenthamdirect.com

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. For example, N-allyl derivatives have been synthesized, which can undergo further transformations. nih.gov These reactions typically involve treating the piperidinone with an alkyl halide in the presence of a base.

N-Acylation: Acylation of the nitrogen atom is another common transformation. This can be achieved by reacting the piperidinone with acyl chlorides or anhydrides. For instance, N-chloroacetylated derivatives have been prepared by reacting the parent piperidinone with chloroacetyl chloride in the presence of triethylamine (B128534). doi.org These N-acyl derivatives often exhibit different conformational preferences compared to the parent compound, which can impact their biological activity. researchgate.net Studies have shown that N-acylation can lead to a distorted boat conformation of the piperidine ring. researchgate.net Dynamic NMR studies on some N-acyl derivatives have been used to determine the energy barrier for N-CO bond rotation. researchgate.net

Table 2: Examples of N-1 Functionalization of this compound Derivatives
ReactantReagent(s)Product TypeReference
2,6-diphenylpiperidin-4-oneAllyl bromideN-allyl-2,6-diphenylpiperidin-4-one nih.gov
3-methyl-2,6-diphenylpiperidin-4-oneChloroacetyl chloride, TriethylamineN-chloroacetyl-3-methyl-2,6-diphenylpiperidin-4-one doi.org

Reactivity of the Methylene (B1212753) Groups Adjacent to the Carbonyl (C-3, C-5)

The methylene groups at the C-3 and C-5 positions, flanking the carbonyl group in this compound, are key sites for chemical transformations. Their reactivity is primarily governed by the ability to form enolates, which are powerful nucleophiles in organic synthesis. wikipedia.orgmasterorganicchemistry.com

The protons on the alpha-carbons (C-3 and C-5) of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base can deprotonate these positions to form a resonance-stabilized enolate anion. wikipedia.orgmasterorganicchemistry.com This enolate is a versatile intermediate for a variety of alpha-functionalization reactions.

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate, minimizing self-condensation side reactions. bham.ac.ukmnstate.edu Once formed, the enolate can react with a range of electrophiles to introduce new functional groups at the alpha-position.

Common Alpha-Functionalization Reactions:

Reaction TypeElectrophileProduct Type
AlkylationAlkyl halides (e.g., CH₃I)α-Alkyl piperidones
HalogenationHalogens (e.g., Br₂)α-Halo piperidones
Aldol (B89426) AdditionAldehydes or Ketonesβ-Hydroxy piperidones

The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity of enolate formation when the piperidone is unsymmetrically substituted at the C-3 and C-5 positions. bham.ac.uk For instance, using a sterically hindered base like LDA at low temperatures typically favors the formation of the "kinetic" enolate by removing the more accessible proton. masterorganicchemistry.com Conversely, using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more stable "thermodynamic" enolate. masterorganicchemistry.combham.ac.uk

The reactivity of the methylene groups at C-3 and C-5 is significantly influenced by the nature of substituents on the piperidine ring and the phenyl groups.

Electronic Effects: Electron-donating groups on the phenyl rings can increase the electron density on the piperidine nitrogen, which can have a modest influence on the acidity of the alpha-protons. Conversely, electron-withdrawing groups can have the opposite effect. The electronic nature of substituents on the phenyl rings has been shown to influence reaction rates in related systems. acs.org

Conformational Effects: The conformation of the piperidine ring, which can be influenced by N-acylation or other substitutions, plays a crucial role. researchgate.netnih.gov For instance, N-acylation can lead to a change from a chair to a boat or twist-boat conformation, altering the accessibility and reactivity of the C-3 and C-5 methylene protons. researchgate.netnih.gov Studies on related N-acyl-2,6-diphenylpiperidin-4-one oximes show a preference for boat conformations. researchgate.net

A study on the oxidative deoximation of N-methyl-2,6-diphenyl piperidin-4-one oxime and its 3-alkyl derivatives found that the reaction rate decreases as the size of the alkyl substituent at C-3 increases, indicating steric hindrance in the transition state. asianpubs.org The reactivity sequence was found to be 1,3,5-trimethyl PPO > 1-methyl PPO > 1,3-dimethyl PPO > 1-methyl-3-ethyl PPO > 1-methyl-3-isopropyl PPO. asianpubs.org

Reactions on the Phenyl Moieties (C-2 and N-phenyl)

The two phenyl groups attached to the piperidine core, one at the C-2 position and the other at the nitrogen atom, provide additional sites for chemical modification.

The phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic systems. dalalinstitute.commasterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com

The piperidine ring itself acts as a substituent on the phenyl groups. The nitrogen atom, with its lone pair of electrons, can donate electron density to the N-phenyl ring, activating it towards EAS and directing incoming electrophiles to the ortho and para positions. However, under the acidic conditions often required for EAS, the nitrogen atom can be protonated, becoming an electron-withdrawing group and deactivating the ring. scribd.com

Examples of Electrophilic Aromatic Substitution Reactions:

ReactionReagentExpected Product
NitrationHNO₃/H₂SO₄Nitrophenyl-substituted piperidone
HalogenationBr₂/FeBr₃Bromophenyl-substituted piperidone
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acylphenyl-substituted piperidone

The precise conditions and the resulting isomer distribution (ortho, meta, para) depend on the specific electrophile and the electronic properties of the piperidine ring system. masterorganicchemistry.comscribd.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and can be applied to derivatize the phenyl rings of this compound. eie.grnih.govwiley-vch.de These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. nih.govwiley-vch.de

To utilize this strategy, the phenyl rings of this compound would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide can then participate in various cross-coupling reactions.

Common Cross-Coupling Reactions for Derivatization:

Reaction NameNucleophileBond Formed
Suzuki CouplingOrganoboron reagentC-C
Heck CouplingAlkeneC-C
Sonogashira CouplingTerminal alkyneC-C (alkynyl)
Buchwald-Hartwig AminationAmineC-N

These reactions offer a highly versatile approach to introduce a wide array of substituents onto the phenyl moieties, significantly expanding the chemical diversity of derivatives obtainable from the parent compound. eie.grresearchgate.netsioc-journal.cn

Ring Transformations and Skeletal Rearrangements of the Piperidine Core

The piperidine ring of this compound is not inert and can undergo various transformations and rearrangements, leading to different heterocyclic or carbocyclic skeletons. cambridgescholars.comnih.gov These reactions often proceed through carbocationic or other reactive intermediates and can be driven by factors such as ring strain release or the formation of more stable products. beilstein-journals.orgnih.gov

For instance, treatment of piperidine derivatives with strong acids can sometimes induce skeletal rearrangements. beilstein-journals.org The specific outcome of such reactions is highly dependent on the substitution pattern of the piperidine ring and the reaction conditions.

One documented transformation involving a related piperidin-4-one involves a cyclocondensation reaction of the ketone with thiosemicarbazide (B42300) to form spiro-1,2,4-triazolidin-3-thiones. tandfonline.com This reaction demonstrates the utility of the carbonyl group as a handle for constructing new fused ring systems.

While specific examples of skeletal rearrangements for the parent this compound are not extensively detailed in the provided context, the principles of carbocationic rearrangements, such as Wagner-Meerwein shifts, are well-established in organic chemistry and could potentially be applied to this system under appropriate conditions. cambridgescholars.comnih.gov Such rearrangements could lead to ring contraction (forming pyrrolidine (B122466) derivatives) or ring expansion. nih.govnih.gov For example, a study on ε-lactams showed an AlCl₃-promoted rearrangement where the carbonyl and amine moieties switched positions. nih.gov

Ring Expansion Reactions

Ring expansion reactions of this compound typically involve the insertion of a heteroatom, most commonly nitrogen, into the piperidine ring, leading to the formation of a seven-membered ring system like a diazepanone. Key methodologies to achieve this transformation include the Schmidt and Beckmann rearrangements.

Schmidt Reaction:

The Schmidt reaction is a powerful method for converting ketones into amides or lactams through the action of hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org When applied to a cyclic ketone like this compound, this reaction can induce a ring expansion by inserting a nitrogen atom adjacent to the carbonyl group, yielding a 1,4-diazepan-5-one (B1224613) derivative.

The mechanism involves the initial protonation of the ketone carbonyl, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. libretexts.org This intermediate then dehydrates to form a diazoiminium ion. A subsequent rearrangement occurs where one of the α-carbons migrates to the nitrogen with the concurrent expulsion of dinitrogen gas (N₂). wikipedia.org For an unsymmetrical ketone, the migration is generally regioselective. In the case of substituted piperidin-4-ones, it has been observed that the more substituted α-carbon preferentially migrates. For instance, the Schmidt rearrangement of 2,6-diphenyl-3-pentyl-piperidin-4-one resulted in the regioselective formation of 2,7-diphenyl-3-pentyl-hexahydrodiazapin-5-one, where the alkyl-substituted C3 carbon migrated. nih.govresearchgate.net This suggests that for this compound, the migration of the C-3 carbon would lead to the formation of 1,7-diphenyl-1,4-diazepan-5-one.

ReactantReagentsProductNotesRef
2,6-Diphenyl-3-pentyl-piperidin-4-one hydrochlorideSodium azide (B81097) (NaN₃), Sulfuric acid (H₂SO₄)2,7-Diphenyl-3-pentyl-hexahydrodiazapin-5-oneThe reaction is regioselective, with the more substituted C3 carbon migrating. nih.govresearchgate.net
This compound (proposed)Hydrazoic acid (HN₃), Strong acid1,7-Diphenyl-1,4-diazepan-5-oneA plausible ring expansion product based on known Schmidt reaction mechanisms. wikipedia.org

Beckmann Rearrangement:

The Beckmann rearrangement provides another route to ring-expanded lactams from cyclic ketones. wikipedia.orgbyjus.com This reaction proceeds via an oxime intermediate. This compound can be converted to its corresponding oxime by treatment with hydroxylamine (NH₂OH). masterorganicchemistry.com The Beckmann rearrangement is then initiated by treating the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by the migration of the alkyl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.org This concerted migration and leaving group departure results in the formation of a nitrilium ion, which is subsequently attacked by water and tautomerizes to the stable lactam. For the oxime of this compound, two geometric isomers (E/Z) are possible, which would lead to two different regioisomeric lactams upon rearrangement. The stereochemistry of the oxime dictates which carbon atom (C-3 or C-5) migrates, thus determining the final product structure.

ReactantReagentsIntermediateProductRef
This compound1. Hydroxylamine (NH₂OH)This compound oxime1,7-Diphenyl-1,4-diazepan-5-one or 1,6-Diphenyl-1,4-diazepan-5-one wikipedia.orgmasterorganicchemistry.com
2. Acid catalyst (e.g., H₂SO₄)

Tiffeneau–Demjanov Rearrangement:

The Tiffeneau–Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. numberanalytics.comwikipedia.orgwikipedia.org The process begins with the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a β-amino alcohol. Treatment of this 1-aminomethyl-cycloalkanol with nitrous acid (generated in situ from sodium nitrite) leads to the formation of a diazonium salt. d-nb.infolibretexts.org The subsequent loss of N₂ generates a carbocation, which triggers a 1,2-alkyl shift, resulting in the formation of a ring-expanded ketone. wikipedia.orglibretexts.org Applying this sequence to this compound would theoretically yield a 1,2-diphenylazepan-5-one.

Ring Contraction Reactions

Ring contraction of the this compound ring system typically yields pyrrolidine derivatives. The most prominent method for achieving this is the Favorskii rearrangement.

Favorskii Rearrangement:

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that results in a rearranged carboxylic acid derivative. When applied to cyclic α-halo ketones, this reaction serves as an effective method for ring contraction. nrochemistry.comwikipedia.orgscribd.com To utilize this reaction for this compound, it must first be halogenated at the C-3 position to form a 3-halo-1,2-diphenylpiperidin-4-one.

The generally accepted mechanism involves the formation of an enolate on the side of the ketone away from the halogen atom (the C-5 position). wikipedia.org This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen, forming a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org The highly strained cyclopropanone is then attacked by a nucleophile (such as a hydroxide or alkoxide). Ring opening occurs in a manner that forms the more stable carbanion, which is subsequently protonated to give the final ring-contracted product. nrochemistry.com For 3-halo-1,2-diphenylpiperidin-4-one, treatment with a base like sodium hydroxide would lead to a 1,5-diphenylpyrrolidine-3-carboxylic acid. If an alkoxide base is used, the corresponding ester is formed. wikipedia.org

ReactantReagentsIntermediateProductRef
3-Halo-1,2-diphenylpiperidin-4-oneBase (e.g., NaOH, NaOR')Bicyclic cyclopropanone1,5-Diphenylpyrrolidine-3-carboxylic acid (or ester) nrochemistry.comwikipedia.org

Recent advances have also demonstrated photo-promoted ring contractions of pyridines to afford pyrrolidine derivatives, showcasing modern approaches to skeletal editing of nitrogen-containing heterocycles. osaka-u.ac.jpnih.govnih.gov While not directly applied to piperidin-4-ones, these innovative methods suggest potential future strategies for the derivatization of the this compound core.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural features of 1,2-Diphenylpiperidin-4-one in solution.

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex molecules like this compound and its derivatives due to signal overlap in 1D spectra. ijitee.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For instance, in derivatives of diphenylpiperidin-4-one, COSY spectra establish the connectivity between protons on the piperidine (B6355638) ring, such as the interaction between protons at C5 and C6. ijitee.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. columbia.edu This is highly effective for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com In substituted piperidin-4-ones, HSQC spectra have been instrumental in confirming the chemical shifts of ring carbons. researchgate.net

The combined application of these 2D NMR techniques allows for a definitive and detailed assignment of the molecular structure in solution. nih.govresearchgate.netscience.gov

Interactive Data Table: Representative 2D NMR Correlations for Diphenylpiperidin-4-one Derivatives

2D NMR TechniqueCorrelated NucleiType of Information Provided
COSY ¹H – ¹HShows proton-proton coupling, revealing adjacent protons.
HSQC ¹H – ¹³C (one bond)Correlates protons to the carbons they are directly bonded to.
HMBC ¹H – ¹³C (multiple bonds)Shows long-range correlations (2-4 bonds), helping to connect molecular fragments and identify quaternary carbons.

The piperidine ring in this compound is not static; it can exist in different conformations, such as chair, boat, or twist-boat forms. researchgate.netniscpr.res.in Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful method to study these conformational equilibria and the energy barriers associated with their interconversion.

Studies on related N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that these molecules can exist in a conformational equilibrium between different boat forms. researchgate.net For some N-ethoxycarbonyl derivatives, dynamic ¹H NMR studies at low temperatures allowed for the resolution of signals for different rotamers, enabling the calculation of the energy barrier for N-CO bond rotation. niscpr.res.in For example, the rotational barrier for N-ethoxycarbonyl-t-3-isopropyl-r-2, c-6-diphenylpiperidin-4-one was determined to be 50.5 kJ/mol. niscpr.res.in Similarly, rotational barriers for N-chloroacetyl derivatives have been calculated to be in the range of 50.3 to 54.2 kJ mol⁻¹. researchgate.net The broadening of signals in the NMR spectra at room temperature can indicate a dynamic exchange process, such as ring inversion or rotation around a single bond, that is occurring at a rate comparable to the NMR timescale. niscpr.res.in

The barriers to ring inversion and pyramidal inversion on the nitrogen atom are influenced by factors like ring size and substituents. scribd.com In piperidine systems, these barriers are generally lower than in smaller, more strained rings like aziridine. scribd.comacs.org

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography has been widely used to determine the solid-state conformation of various diphenylpiperidin-4-one derivatives. researchgate.net The piperidine ring in these compounds can adopt several conformations, with the specific form being influenced by the substituents on the ring.

Chair Conformation: In many instances, the piperidine ring adopts a chair conformation, which is often the most stable arrangement. researchgate.netnih.govscience.gov For example, in 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine ring is in a chair conformation. science.gov

Boat and Twist-Boat Conformations: However, the introduction of certain substituents can lead to distorted boat or twist-boat conformations. nih.govresearchgate.netresearchgate.net For instance, 1-benzoyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one adopts a distorted boat conformation in the solid state. nih.gov Similarly, N-acyl derivatives and their oximes often favor boat or twist-boat conformations to relieve steric strain. researchgate.netresearchgate.net

SCXRD is also crucial for determining the relative stereochemistry of substituents on the piperidine ring. nih.gov It can unambiguously establish whether substituents are in axial or equatorial positions and define their orientation relative to one another.

Interactive Data Table: Solid-State Conformations of Selected Diphenylpiperidin-4-one Derivatives

CompoundPiperidine Ring ConformationCrystal SystemSpace GroupReference
1-Benzoyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-oneDistorted BoatMonoclinicP2₁/c nih.gov
3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-oneChairMonoclinicP2₁/n science.gov
1-Dichloro-acetyl-r-2,c-6-bis-(4-methoxy-phenyl)-t-3-methyl-piperidin-4-oneDistorted BoatOrthorhombicPca2₁ researchgate.net
3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-oneChairMonoclinicP2₁/c nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.nettandfonline.com These interactions, which include hydrogen bonds and van der Waals forces, can be analyzed in detail from the crystal structure data. nih.govrsc.org

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govbohrium.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. nih.govnih.gov

Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds. nih.govnih.gov

For various piperidin-4-one derivatives, Hirshfeld analysis has shown that H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to crystal stability. nih.gov For example, in 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, H···H interactions account for 68% of the surface contacts, followed by C···H (19%) and O···H (12%). nih.gov These analyses provide a quantitative understanding of how molecules assemble in the solid state, influenced by weak interactions like C–H···O and C–H···π bonds. researchgate.netiucr.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. nih.govresearchgate.netnih.gov

The spectra of this compound and its derivatives show characteristic absorption bands corresponding to the various functional groups. biointerfaceresearch.com

C=O Stretching: The carbonyl (C=O) group of the piperidin-4-one ring typically shows a strong absorption band in the FT-IR spectrum in the region of 1706-1715 cm⁻¹. niscpr.res.inresearchgate.net

N-H Stretching: The N-H stretching vibration in secondary piperidines is observed around 3311 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibration is typically found in the range of 1091-1145 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹. researchgate.netresearchgate.net

These experimental vibrational frequencies can be correlated with theoretical calculations, often using Density Functional Theory (DFT), to achieve a more detailed and accurate assignment of the vibrational modes based on the Total Energy Distribution (TED). nih.govresearchgate.net Such analyses can help distinguish between different conformers, as the vibrational frequencies can be sensitive to the molecular geometry. researchgate.netmdpi.com For instance, the presence or absence of certain bands, like Bohlmann bands in the IR spectrum, can provide clues about the orientation of substituents relative to the nitrogen lone pair. niscpr.res.in

Interactive Data Table: Characteristic Vibrational Frequencies for Diphenylpiperidin-4-one Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
N-H Stretch~3311FT-IR
Aromatic C-H Stretch>3000FT-IR, FT-Raman
Carbonyl (C=O) Stretch1706 - 1715FT-IR
C-N Stretch1091 - 1145FT-IR, FT-Raman

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through the analysis of fragmentation patterns. For this compound, HRMS provides definitive confirmation of its molecular formula and offers insights into its gas-phase ion chemistry.

Molecular Formula Determination

The elemental composition of this compound is established by comparing its experimentally measured accurate mass with the theoretically calculated mass. The molecular formula is predicted to be C₁₇H₁₇NO. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision, often to four or five decimal places. rsc.org This level of accuracy allows for the unambiguous assignment of a molecular formula, as very few combinations of atoms will match the measured mass. researchgate.net

The theoretical monoisotopic mass of C₁₇H₁₇NO is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined mass from an HRMS instrument is then compared to this value. A close correlation between the observed and calculated mass, typically with an error of less than 5 parts per million (ppm), confirms the molecular formula.

The PubChem database lists the computed exact mass for (2S)-1,2-diphenylpiperidin-4-one as 251.131014166 Da, corresponding to the molecular formula C₁₇H₁₇NO. nih.gov An experimental HRMS analysis would be expected to yield a value in very close agreement.

Table 1: Molecular Formula Confirmation of this compound
ParameterValueReference
Molecular FormulaC₁₇H₁₇NO nih.gov
Calculated Exact Mass (Da)251.13101 nih.gov
Observed m/z (Hypothetical)251.1312
Mass Error (ppm)

Fragmentation Pathway Determination

While detailed, published HRMS fragmentation data specifically for this compound is not widely available, the fragmentation pathways can be predicted based on the fundamental principles of mass spectrometry and analysis of closely related piperidin-4-one structures. researchgate.netlibretexts.org In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The stability of the resulting ions and neutral losses governs the observed fragmentation pattern. nist.gov

For the related compound 2,6-Diphenylpiperidin-4-one, the molecular ion peak at m/z 251 is reported as the base peak (100% relative intensity), indicating significant stability of the molecular ion. rasayanjournal.co.in The fragmentation of this compound (M•+ at m/z 251) is expected to proceed through several key pathways, primarily involving cleavages alpha to the nitrogen atom and the carbonyl group, as these are common fragmentation sites in amines and ketones. libretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage adjacent to Nitrogen: The bond between C2 and C3 is susceptible to cleavage, leading to the expulsion of a neutral radical and the formation of a stable, resonance-stabilized iminium ion. Cleavage of the C2-C(phenyl) bond can also occur.

Alpha-Cleavage adjacent to the Carbonyl Group: Cleavage of the C3-C4 or C4-C5 bonds can lead to the formation of acylium ions or the loss of neutral molecules like CO (carbon monoxide) or C₂H₄ (ethene).

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to the fragmentation of the piperidinone ring itself.

Loss of Phenyl Groups: Fragmentation involving the loss of the phenyl group at N1 (as a phenyl radical, C₆H₅•) or the phenyl group at C2 is highly probable, leading to significant fragment ions.

A plausible fragmentation scheme would generate several key ions. The most likely initial fragmentations would involve the loss of the substituents or cleavage of the piperidine ring.

Table 2: Predicted HRMS Fragments for this compound (C₁₇H₁₇NO)
Predicted m/zPossible Fragment FormulaProposed Fragmentation Pathway / Structure
251.1310[C₁₇H₁₇NO]•+Molecular Ion (M•+)
174.0964[C₁₁H₁₂NO]+Loss of phenyl radical (•C₆H₅) from N1.
173.0891[C₁₁H₁₁NO]•+Loss of benzene (B151609) (C₆H₆) from the structure.
105.0578[C₇H₇O]+Benzoyl cation, formed via cleavage and rearrangement.
104.0524[C₇H₆N]+Fragment containing the N-phenyl group.
91.0548[C₇H₇]+Tropylium ion, a common fragment from benzyl (B1604629) moieties.
77.0391[C₆H₅]+Phenyl cation, from loss of a phenyl group.

The analysis of these characteristic fragments allows for the structural confirmation of the 1,2-diphenylpiperidine (B8377542) skeleton. Tandem mass spectrometry (MS/MS) experiments would be required to definitively establish the fragmentation pathways by isolating a specific fragment ion and inducing its further fragmentation. raco.cat

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to piperidin-4-one derivatives to predict various molecular properties. researchgate.netjksus.org

Molecular Geometry Optimization and Conformational Analysis

Computational studies, often employing DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable geometric structure of piperidin-4-one derivatives. tandfonline.comresearchgate.netresearchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. jksus.org

For substituted piperidin-4-ones, conformational analysis is critical. The piperidine (B6355638) ring can adopt several conformations, including chair, boat, and twist-boat forms. chemrevlett.comchemrevlett.com Theoretical calculations have shown that for many 2,6-diphenylpiperidin-4-one derivatives, the piperidine ring predominantly adopts a chair conformation, with bulky substituents often occupying equatorial positions to minimize steric hindrance. tandfonline.comresearchgate.net However, the presence of different substituents can lead to the adoption of alternate chair or boat conformations. chemrevlett.com For instance, 1-phenylpiperidin-4-one (B31807) has been found to exist in multiple forms, including chair-equatorial, chair-axial, and twist conformations. osti.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Mulliken Charges)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that describe the electron-donating and electron-accepting abilities of a molecule, respectively. mdpi.comschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comnih.gov A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.netresearchgate.net For derivatives of 1,2-diphenylpiperidin-4-one, DFT calculations have been used to determine these energies, providing insights into their electronic transitions and stability. researchgate.netnih.govresearchgate.net

PropertySignificance
HOMO Energy Correlates with the ionization potential and electron-donating ability.
LUMO Energy Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com

Molecular Electrostatic Potential (MEP): MEP analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. mdpi.com These calculations, typically done using DFT, help in the assignment of experimental FT-IR and FT-Raman spectral bands. researchgate.netorientjchem.org By comparing the calculated vibrational frequencies with the experimental data, a more accurate interpretation of the spectroscopic results can be achieved. researchgate.netresearchgate.net These studies provide a detailed picture of the molecular vibrations associated with specific functional groups within the this compound scaffold. researchgate.netmdpi.com

Transition State Elucidation and Reaction Mechanism Prediction

Computational methods can be employed to investigate reaction mechanisms by identifying transition state structures and calculating activation energies. For reactions involving the piperidin-4-one core, such as synthesis or derivatization, theoretical studies can elucidate the most probable reaction pathways. This involves mapping the potential energy surface of the reaction and locating the saddle points corresponding to transition states. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can offer insights into the conformational flexibility of the piperidin-4-one ring and the influence of solvent molecules on its structure and dynamics. These simulations can reveal how the molecule explores different conformational states and how these conformations are affected by the surrounding environment, which is particularly important for understanding its behavior in biological systems. nih.gov

Non-Linear Optical (NLO) Properties and Materials Design from Theoretical Studies

Certain organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics and materials science. researchgate.net Theoretical calculations, particularly the determination of the first-order hyperpolarizability (β₀), can predict the NLO activity of a molecule. tandfonline.comresearchgate.net For some piperidin-4-one derivatives, DFT studies have indicated potential NLO properties, often attributed to intramolecular charge transfer from donor to acceptor groups within the molecule. tandfonline.comresearchgate.netresearchgate.net These computational predictions can guide the design and synthesis of new piperidin-4-one based materials with enhanced NLO characteristics. purdue.edu

Cheminformatics and Molecular Descriptors for Synthetic Design

Cheminformatics serves as a important bridge between chemical structure and biological activity, employing computational methods to analyze and predict the properties of molecules. In the context of this compound and its analogs, cheminformatics, particularly through the use of molecular descriptors and Quantitative Structure-Activity Relationship (QSAR) modeling, provides a rational framework for synthetic design. This approach allows researchers to prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby optimizing resources and accelerating the drug discovery process.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov These descriptors are fundamental to QSAR studies, which aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying which descriptors are most influential, chemists can strategically modify a parent structure, like this compound, to enhance its therapeutic potential.

Detailed research findings have demonstrated the utility of various descriptors in the design of novel piperidine derivatives. A new subset of furan-pyrazole piperidine derivatives was used for QSAR model development. nih.gov For these compounds, three-dimensional (3D) and two-dimensional (2D) autocorrelation descriptors were selected using a genetic algorithm to establish a multiple linear regression (MLR) model. nih.gov This model correlated the descriptors with the half-maximal inhibitory concentration (IC50) against specific cancer cell lines, providing a predictive tool for designing new antiproliferative agents. nih.gov The robustness and predictive power of such models are rigorously evaluated through internal and external validation methods. nih.gov

In another study on 4-phenylpiperidine (B165713) derivatives, a QSAR model was developed using a three-layer back-propagation neural network. nih.gov From an initial pool of 292 calculated descriptors, four were selected through a combination of two-stage least squares and partial least squares (PLS) methods. nih.gov These selected descriptors were then correlated with the known analgesic activities of the compounds, leading to the development of a predictive pharmacophore model that can guide structural optimization. nih.gov

The types of molecular descriptors employed in these studies are diverse, each capturing different facets of the molecular structure. These can be broadly categorized as follows:

Physicochemical Descriptors: These describe properties such as hydrophobicity (LogP), molar refractivity, and electronic effects (e.g., Hammett constants). They are crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govgu.se

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, describing its size, shape, and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic structure of a molecule. tandfonline.com Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. tandfonline.comresearchgate.net These are particularly useful for understanding molecular reactivity and intermolecular interactions. The analysis of Frontier Molecular Orbitals (FMOs) helps in predicting the reactive sites of a molecule. tandfonline.comresearchgate.net

The application of these descriptors in QSAR models allows for the systematic exploration of the chemical space around the this compound scaffold. For instance, by understanding the correlation between a specific descriptor (e.g., the volume of a substituent at a particular position) and biological activity, chemists can make informed decisions about which new analogs to synthesize. gu.se This data-driven approach minimizes the trial-and-error nature of traditional synthetic chemistry.

Below are interactive data tables summarizing the types of molecular descriptors used in the study of piperidin-4-one derivatives and their significance in synthetic design.

Table 1: Categories of Molecular Descriptors for Piperidin-4-one Derivatives

Descriptor Category Examples Significance in Synthetic Design
Physicochemical LogP, Molar Refractivity, Hammett Constants Predicts pharmacokinetic properties (ADME) and receptor interactions. nih.govgu.se
Topological (2D) Connectivity Indices, Shape Indices Describes molecular size, shape, and branching, influencing binding affinity. nih.gov
Autocorrelation (3D) 3D-MoRSE, WHIM descriptors Encodes the 3D distribution of atomic properties, crucial for understanding ligand-receptor complementarity. nih.gov

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Determines molecular reactivity, stability, and the nature of intermolecular forces. tandfonline.com |

Table 2: Application of QSAR in the Design of Piperidin-4-one Analogs

Study Focus Model Type Key Descriptors Used Outcome for Synthetic Design
Antiproliferative Agents Multiple Linear Regression (MLR) 2D and 3D Autocorrelation Descriptors Predictive model for IC50 values, guiding the synthesis of potent furan-pyrazole piperidine derivatives. nih.gov
μ-Opioid Agonists Neural Network (NN) A selection of 4 descriptors from 292 calculated Development of a pharmacophore model to guide structural modifications for enhanced analgesic activity. nih.gov

| Dopaminergic System Modulators | Partial Least Squares (PLS) | Physicochemical and Calculated Descriptors | Understanding the influence of aromatic substituent position and character on biological response. nih.gov |

Applications in Advanced Organic Synthesis and Material Science

Use as Versatile Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. hilarispublisher.com Piperidin-4-ones, in particular, are considered versatile building blocks because the carbonyl group and the nitrogen atom can be easily manipulated to introduce a variety of substituents into the six-membered ring. researchgate.net This adaptability is crucial in medicinal chemistry and materials science for creating diverse molecular architectures. sigmaaldrich.com

The 1,2-diphenylpiperidin-4-one scaffold is utilized in the synthesis of complex organic molecules through various chemical transformations. The reactivity of the ketone at the C-4 position allows for nucleophilic additions, condensations, and rearrangements, while the nitrogen atom can be functionalized through acylation, alkylation, or other coupling reactions. This dual reactivity enables chemists to build upon the piperidone core in a controlled, stepwise manner. For example, derivatives like 3,5-Dimethyl-2,6-diphenylpiperidin-4-one serve as foundational structures for creating more elaborate molecules. The inherent stereochemistry of the piperidone ring, which can be influenced by the bulky phenyl groups, adds another layer of complexity and utility, making it a key starting material for stereochemically rich targets.

Precursors for Diverse Heterocyclic Scaffolds and Alkaloid Analogs

The piperidone framework is a cornerstone for the synthesis of a multitude of heterocyclic systems. nih.gov Piperidones serve as precursors to the piperidine (B6355638) ring, a moiety that is omnipresent in many alkaloid natural products and drug candidates. researchgate.net The strategic functionalization of this compound allows for its conversion into various fused, spiro, and substituted heterocyclic structures.

One common strategy involves multicomponent reactions where the piperidone core is assembled and then further modified to create diverse scaffolds. nih.govnih.gov For instance, the Mannich reaction, a classic method for synthesizing piperidin-4-ones, brings together an amine, a ketone, and an aldehyde, providing a rapid entry to this class of compounds. tandfonline.comresearchgate.net Once formed, the this compound can undergo reactions such as:

Ring-closing metathesis (RCM): By introducing unsaturated side chains onto the nitrogen or carbon framework, RCM can be employed to form bicyclic or polycyclic systems. nih.gov

Strecker Synthesis: Reaction of the ketone with an amine and a cyanide source can yield α-aminonitriles, which are precursors to spiro-heterocycles. tandfonline.com

Cycloaddition Reactions: The piperidone ring can be modified to participate in cycloadditions, leading to complex polycyclic structures. nih.gov

This versatility has been harnessed in the synthesis of alkaloid analogs. The piperidine nucleus is a key feature in numerous alkaloids, and synthetic routes starting from piperidin-4-ones provide access to these complex natural product structures. researchgate.net For example, functionalized piperidines derived from related keto-esters have been used in the asymmetric synthesis of the quinolizidine (B1214090) alkaloid (-)-lasubine I. acs.org

PrecursorReaction TypeResulting ScaffoldReference
1-Benzyl-2,6-diphenylpiperidin-4-oneStrecker reaction followed by reduction4-(Aminomethyl)-1-benzyl-2,6-diphenyl-N-phenylpiperidin-4-amine tandfonline.com
Imine from allylamine (B125299) and aldehydeVinylmagnesium bromide addition, RCM2-Aryl dihydropyrrole nih.gov
2-Bromobenzaldehyde, silyl (B83357) enol etherMulticomponent reaction, [3+2] cycloadditionPyrrolidine-fused heterocycles nih.gov

Intermediates in the Synthesis of Pharmacologically Relevant Chemical Entities (emphasizing synthetic utility, not biological activity)

Piperidin-4-ones are crucial intermediates in the synthesis of a wide range of pharmacologically important molecules. researchgate.net The piperidine ring itself is a common structural feature in many drugs. nih.gov The synthetic utility of this compound and its analogs lies in their ability to be transformed into more complex structures that form the core of these active compounds. researchgate.net

The synthesis of these entities often involves the modification of the piperidone's ketone or amine functionality. For example, the ketone can be converted into hydrazones, which can then be cyclized to form thiazole (B1198619) derivatives. who.intpjps.pk The parent piperidin-4-one is often synthesized via a Mannich condensation, which provides a straightforward route to the core structure. who.intwho.int Derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized as precursors for further chemical exploration. nih.gov The diphenylpiperidine moiety is a known component in compounds with neuropharmacological relevance, highlighting its importance as a synthetic target. ontosight.ai

Key synthetic transformations starting from the piperidin-4-one core include:

Condensation Reactions: Reaction with hydroxylamine (B1172632) or thiosemicarbazide (B42300) to form oximes and thiosemicarbazones, respectively. These intermediates can then be used to build larger heterocyclic systems. researchgate.netwho.int

Reductive Amination: Conversion of the ketone to an amine, introducing a new point of diversity.

Wittig-type Reactions: Transformation of the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton.

These synthetic routes demonstrate the role of this compound as a versatile platform, enabling access to a broad chemical space of potentially useful compounds. researchgate.net

Role in the Development of Chiral Catalysts or Ligands

The development of chiral catalysts and ligands is essential for asymmetric synthesis, a field critical for producing enantiomerically pure pharmaceuticals and fine chemicals. hilarispublisher.comsigmaaldrich.com Privileged chiral ligands often possess C2 symmetry, which simplifies the analysis of stereochemical outcomes in catalytic reactions. sigmaaldrich.comcsic.es The rigid, well-defined three-dimensional structure of the piperidine ring makes it an attractive scaffold for designing such ligands.

While this compound itself is not typically a final ligand, its derivatives are. The key is to transform the achiral starting material or its meso-analogs into chiral, non-racemic products that can coordinate to a metal center. researchgate.net For example, the C2-symmetric substructure of (2S,6S)-2,6-diphenylpiperidine has been identified as a crucial design element in pyridine (B92270) bis-hydrazone ligands used in copper(II)-catalyzed Diels-Alder reactions. csic.es The synthesis of such ligands often starts from piperidone precursors.

The related 1,2-diphenylethylenediamine (DPEDA) scaffold is a well-established "privileged" structure in organocatalysis, highlighting the value of the vicinal diphenyl motif in creating a defined chiral environment. mdpi.com The synthesis of ligands incorporating the 1,2-diphenylpiperidine (B8377542) framework aims to combine the conformational rigidity of the piperidine ring with the proven effectiveness of the diphenyl arrangement for inducing asymmetry. Research in this area focuses on creating novel bidentate or pincer-type ligands where the piperidine nitrogen and other appended donor atoms can coordinate to a metal, creating a chiral pocket around the active site. csic.es

Potential in Material Science Applications (e.g., Polymer Chemistry, Dyes, NLO materials)

The application of piperidine derivatives extends beyond pharmaceuticals into the realm of material science. ontosight.aiontosight.ai The structural and electronic properties of molecules based on the this compound core suggest potential uses in the development of novel organic materials.

Nonlinear Optical (NLO) Materials: Organic NLO materials are of great interest for applications in photonics and optoelectronics. analis.com.my High third-order NLO responses often arise from molecules with extensive π-conjugation and strong intramolecular charge transfer, typically in a Donor-π-Acceptor (D-A) or A-D-A framework. nih.gov While this compound is not itself a classic NLO chromophore, it can be chemically modified to become one. The phenyl groups can be functionalized with electron-donating or electron-withdrawing groups, and the piperidone ring can be incorporated into a larger conjugated system. Theoretical and experimental studies on related heterocyclic systems, such as chalcones and picrates containing piperidine moieties, have explored their NLO properties. colab.wsresearchgate.net The presence of a donor (the nitrogen atom) and an acceptor (the carbonyl group) within the piperidone structure provides a basis for designing molecules with significant first hyperpolarizability (β) and second hyperpolarizability (γ) values. analis.com.mynih.gov

Polymer Chemistry: The functional groups on the piperidone ring allow it to be incorporated into polymer chains. For example, the nitrogen atom could be part of a polyamide or polyurea backbone, or the entire molecule could be attached as a pendant group to a polymer, imparting specific properties to the bulk material. ontosight.ai

Dyes: The manipulation of the electronic structure through substituent effects on the phenyl rings can tune the absorption and emission properties of the molecule, suggesting potential applications as organic dyes.


Future Research Directions and Unexplored Avenues

Discovery of Novel, Highly Efficient, and Stereoselective Synthetic Routes

Current synthetic strategies for piperidin-4-one derivatives, while effective, often lack the efficiency and stereocontrol required for advanced applications. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also provide precise control over the stereochemistry of the molecule.

A promising avenue lies in the exploration of asymmetric synthesis methodologies. This could involve the use of chiral auxiliaries, chiral catalysts, or leveraging the chiral pool to introduce stereocenters in a controlled manner. For instance, asymmetric Mannich reactions or Michael additions could be developed to construct the piperidine (B6355638) ring with high enantioselectivity. Furthermore, a modular and stereoselective synthesis approach, similar to those developed for substituted piperidin-4-ols, could be adapted for 1,2-Diphenylpiperidin-4-one, allowing for the facile introduction of diversity at various positions of the scaffold.

Key areas for investigation include:

Organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of the piperidine ring.

Transition-Metal Catalysis: The development of novel transition-metal-catalyzed cyclization reactions to form the this compound core with high stereocontrol.

Enzymatic Resolutions: The application of enzymes to resolve racemic mixtures of this compound or its precursors, providing access to enantiomerically pure compounds.

Exploration of Uncharted Reactivity Patterns and Functional Group Transformations

A thorough understanding of the reactivity of this compound is crucial for its application as a versatile building block in organic synthesis. While the ketone functionality is an obvious site for chemical modification, a comprehensive exploration of the molecule's reactivity is still needed.

Future research should focus on probing the reactivity of the N-phenyl and C2-phenyl groups, as well as the piperidine ring itself. This could lead to the discovery of novel functionalization strategies and the synthesis of a diverse library of derivatives with unique properties. For instance, the N-phenyl group could be a handle for cross-coupling reactions, allowing for the introduction of various substituents.

Unexplored areas of reactivity to be investigated include:

Reactions at the α- and β-positions to the ketone: Investigating electrophilic and nucleophilic additions to these positions to introduce new functional groups.

Ring-opening and ring-rearrangement reactions: Exploring conditions that could lead to the transformation of the piperidine ring into other heterocyclic systems.

Derivatization of the ketone: While the formation of imines and oximes is known, the synthesis of more complex derivatives, such as spirocycles, could be explored.

Integration with Automation and Artificial Intelligence in Synthetic Design

The fields of automation and artificial intelligence (AI) are revolutionizing chemical synthesis. The application of these technologies to the synthesis of this compound could significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions.

Specific applications of automation and AI could include:

Predictive modeling of reaction outcomes: Using machine learning algorithms to predict the yield and stereoselectivity of reactions for the synthesis of this compound.

Automated reaction optimization: Employing robotic platforms to systematically vary reaction parameters (e.g., temperature, concentration, catalyst loading) to identify optimal conditions.

De novo design of derivatives: Utilizing generative AI models to design novel this compound derivatives with desired properties.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. The application of advanced computational modeling techniques to this compound can provide valuable insights into its structure, reactivity, and selectivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. Furthermore, computational modeling can be used to investigate the transition states of potential reactions, allowing for the prediction of stereochemical outcomes.

Key areas for computational investigation include:

Conformational analysis: Determining the preferred conformations of this compound and its derivatives.

Reaction mechanism studies: Elucidating the mechanisms of key synthetic and functionalization reactions.

Prediction of spectroscopic properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

Development of Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are becoming increasingly important in modern organic synthesis. The development of sustainable and eco-friendly synthetic strategies for this compound is a critical future research direction.

This could involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic methods that minimize waste. For example, the use of deep eutectic solvents as a green reaction medium for the synthesis of piperidin-4-one derivatives has been reported and could be adapted for the target molecule.

Promising green synthetic approaches include:

Mechanochemistry: The use of mechanical force to drive chemical reactions, often in the absence of solvents.

Flow chemistry: Performing reactions in continuous flow reactors, which can offer improved safety, efficiency, and scalability.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound in an environmentally friendly manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 1,2-Diphenylpiperidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like piperidin-4-one derivatives and aryl halides. Key steps include:

  • Step 1 : Formation of the piperidin-4-one core via cyclization under acidic or basic conditions (e.g., HCl/NaOH catalysis) .
  • Step 2 : Introduction of phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF or DCM) .
  • Optimization : Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the structural conformation of this compound characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve bond lengths and angles. ORTEP-III aids in visualizing ring puckering and substituent orientations .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 2–5 Hz for axial-equatorial protons in the piperidine ring) .
  • IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and aryl C-H bends near 700 cm⁻¹ .
  • Data Table :
ParameterValue (X-ray)NMR (δ, ppm)
C=O bond length1.22 Å-
Dihedral angle15–25°-
Aromatic protons-7.2–7.8 (m)

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra to validate structural assignments. Discrepancies in carbonyl stretching frequencies may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters (e.g., total puckering amplitude Q) to quantify deviations from planarity. For example, Q > 0.5 Å indicates significant puckering, which may explain atypical NMR splitting patterns .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Selective Protection : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during electrophilic substitutions on phenyl rings .
  • Catalytic Control : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings, minimizing β-hydride elimination. Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) .
  • Data Table :
Reaction TypeYield (%)Side Products
Suzuki Coupling75–85Biphenyl (traces)
Friedel-Crafts60–70Oligomers (5–10%)

Q. How does the bioactivity of this compound correlate with structural modifications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate receptor binding. Fluorination at the 4-position enhances blood-brain barrier penetration .
  • Enzyme Assays : Test inhibitory activity against acetylcholinesterase (AChE) or monoamine oxidases (MAO) via UV-Vis kinetics (e.g., Ellman’s method for AChE). IC₅₀ values < 10 µM suggest therapeutic potential .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation of vapors (vapor pressure: 0.1 mmHg at 25°C) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • Quality Control : Implement HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and identify impurities (e.g., unreacted precursors) .
  • Standardization : Pre-dry solvents (molecular sieves) and reagents (P₂O₅) to maintain consistent moisture levels (<50 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.